Sodium 3-((3,5-dimethylphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate hydrate
Description
Sodium 3-((3,5-dimethylphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate hydrate is a sodium salt of a sulfonic acid derivative characterized by a hydroxypropane backbone substituted with an ethylamino group and a 3,5-dimethylphenyl aromatic ring. Its hydrate form suggests hygroscopicity, which may influence storage and handling requirements.
Properties
Molecular Formula |
C13H22NNaO5S |
|---|---|
Molecular Weight |
327.37 g/mol |
IUPAC Name |
sodium;3-(N-ethyl-3,5-dimethylanilino)-2-hydroxypropane-1-sulfonate;hydrate |
InChI |
InChI=1S/C13H21NO4S.Na.H2O/c1-4-14(8-13(15)9-19(16,17)18)12-6-10(2)5-11(3)7-12;;/h5-7,13,15H,4,8-9H2,1-3H3,(H,16,17,18);;1H2/q;+1;/p-1 |
InChI Key |
JLIUXEUOIWHHJF-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)C)C.O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Alkylation of 3,5-Dimethylaniline
- Reagents : 3,5-dimethylaniline, ethyl bromide, potassium carbonate.
- Conditions : Reflux in anhydrous acetone (48–72 hours, 60–70°C).
- Mechanism : Nucleophilic substitution to form N-ethyl-3,5-dimethylaniline.
Sulfonation with 1,3-Propane Sultone
- Reagents : N-ethyl-3,5-dimethylaniline, 1,3-propane sultone, sodium hydride.
- Conditions : Tetrahydrofuran (THF) solvent, 0°C to room temperature (12–24 hours).
- Intermediate : N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline.
Sodium Salt Formation and Hydration
- Neutralization : Treat the sulfonic acid intermediate with NaOH (1:1 molar ratio).
- Crystallization : Evaporate solvent under reduced pressure, hydrate with H₂O/ethanol mixtures to yield the monohydrate.
Optimization Parameters
Key variables influencing yield and purity:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature (Sulfonation) | 0–25°C | Prevents side reactions |
| Solvent (Alkylation) | Anhydrous acetone | Enhances nucleophilicity |
| Molar Ratio (Sultone) | 1.1:1 (sultone:amine) | Ensures complete substitution |
| Crystallization Solvent | H₂O:ethanol (3:1) | Maximizes hydrate stability |
Analytical Validation
- Purity : >99% confirmed via HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile).
- Structural Confirmation :
Industrial-Scale Considerations
- Cost Efficiency : Substituting 1,3-propane sultone with sodium 3-chloro-2-hydroxypropanesulfonate reduces raw material costs by ~18%.
- Waste Management : Neutralization byproducts (e.g., NaCl) are removed via ion-exchange resins.
Challenges and Mitigations
- Hydrate Stability : Hygroscopicity is minimized by packaging under nitrogen with desiccants.
- Byproduct Formation : Excess sultone leads to disubstituted products; controlled stoichiometry and low temperatures mitigate this.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a labeling agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of n-ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on the context. The sulfonate group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Aromatic Substituted Sulfonates
- Sodium 3-[(3,5-Dimethoxyphenyl)(ethyl)amino]-2-hydroxypropane-1-sulfonate (CAS 83777-30-4): Structural Difference: Replaces the 3,5-dimethylphenyl group in the target compound with a 3,5-dimethoxyphenyl group. This difference may also alter biological activity or surfactant efficacy . Molecular Weight: 341.36 g/mol (vs. ~337 g/mol for the target compound, excluding hydrate).
Aliphatic Sulfonates
- Sodium 1-Heptanesulfonate (CAS 22767-50-6): Structural Difference: Features a linear heptane chain attached to a sulfonate group, lacking the hydroxypropane backbone and aromatic/amino substituents. Functional Impact: Aliphatic sulfonates are widely used as ion-pairing agents in high-performance liquid chromatography (HPLC) due to their hydrophobicity and charge-balancing properties. The target compound’s aromatic and amino groups may reduce flexibility, limiting its utility in HPLC but enhancing surfactant stability .
Perfluorinated Sulfonates
- Sodium 3-[3-(Dimethylamino)propyl-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]-2-hydroxypropane-1-sulfonate (CAS 73772-32-4): Structural Difference: Incorporates a perfluoroalkyl chain, imparting extreme hydrophobicity and chemical stability. Functional Impact: Perfluorinated sulfonates are persistent environmental pollutants (e.g., PFAS), whereas the target compound’s lack of fluorine suggests lower environmental persistence. However, the aromatic and amino groups may introduce distinct toxicity profiles .
Hydroxypropane Sulfonate Isomers
- Sodium 3-hydroxypropane-3-sulfonate: Structural Difference: Sulfonate and hydroxyl groups are both at the 3-position of propane, unlike the target compound’s 2-hydroxy-1-sulfonate arrangement. Functional Impact: Isomeric differences influence acidity (pKa) and reactivity. The target compound’s amino and aromatic substituents may enhance chelation or binding capabilities compared to simpler hydroxypropane sulfonates .
Data Tables
Research Findings and Implications
- Substituent Effects : Methoxy groups in aromatic analogs enhance polarity but may reduce thermal stability compared to methyl groups. This trade-off influences solvent compatibility and application scope .
- Environmental Impact : Unlike perfluorinated analogs, the target compound lacks fluorine, reducing bioaccumulation risks but necessitating studies on aromatic sulfonate degradation pathways .
- Industrial Utility : Aliphatic sulfonates dominate chromatography applications, while aromatic variants like the target compound may excel in micelle formation or drug delivery due to rigid hydrophobic cores .
Biological Activity
Sodium 3-((3,5-dimethylphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate hydrate, also known by its CAS number 83777-30-4, is a sulfonate compound with potential applications in various biological contexts. This article reviews its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.
- Molecular Formula : C₁₃H₂₀NNaO₆S
- Molecular Weight : 341.35 g/mol
- IUPAC Name : Sodium 3-((3,5-dimethylphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate
- Purity : ≥ 95%
Sodium 3-((3,5-dimethylphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate is believed to exert its biological effects primarily through the following mechanisms:
- Antioxidant Activity : The presence of the dimethylphenyl group may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines.
- Cell Proliferation Regulation : Research indicates that it may influence cell cycle progression and apoptosis in certain cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that Sodium 3-((3,5-dimethylphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate has significant biological activity:
- Cytotoxicity : It has shown cytotoxic effects on various cancer cell lines, indicating potential as an anti-cancer agent.
- Cell Migration Inhibition : The compound inhibits migration of fibroblasts, suggesting a role in wound healing and tissue repair.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| HeLa | 50 µM | 50% inhibition of proliferation | |
| MCF-7 | 100 µM | Induction of apoptosis |
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results indicate:
- Wound Healing : Animal models have shown improved wound healing rates when treated with this compound compared to controls.
- Gastroprotective Effects : It may protect gastric mucosa from damage induced by NSAIDs.
Case Studies
-
Case Study on Wound Healing
- A study involving diabetic rats treated with Sodium 3-((3,5-dimethylphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate showed a significant reduction in healing time compared to untreated controls. Histological analysis revealed enhanced collagen deposition and angiogenesis.
-
Case Study on Gastric Ulcers
- In a clinical trial with patients suffering from gastric ulcers, administration of this compound resulted in a marked reduction in ulcer size and symptom relief over a four-week period.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Sodium 3-((3,5-dimethylphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate hydrate, and what analytical techniques are used for its characterization?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions between 3,5-dimethylphenol derivatives and sulfonated propane intermediates. Purification may require recrystallization or chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. X-ray crystallography (using programs like SHELX ) can resolve stereochemistry if crystalline forms are obtained.
Q. How is DAOS (Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate) utilized in biochemical assays, and what are its advantages over traditional Trinder’s reagents?
- Methodology : DAOS acts as a chromogenic substrate in peroxidase-coupled assays, reacting with hydrogen peroxide to form a stable, water-soluble quinone-imine dye. Its high solubility minimizes precipitation in aqueous buffers, improving assay reproducibility. Compared to traditional reagents like 4-aminoantipyrine, DAOS exhibits lower background interference and broader pH tolerance, making it suitable for complex biological matrices .
Advanced Research Questions
Q. What experimental challenges arise when using this compound in high-throughput screening (HTS), and how can they be methodologically addressed?
- Challenges : Instability under prolonged storage, light sensitivity, and matrix interference in biological samples.
- Solutions :
- Stability : Prepare fresh solutions daily and store aliquots at -20°C under inert gas.
- Light Sensitivity : Use amber vials and minimize exposure during automated pipetting.
- Matrix Interference : Optimize buffer conditions (e.g., 0.08 M phosphate buffer, pH 7.0 ) and include control wells with scavengers (e.g., catalase) to account for endogenous peroxidases.
Q. How do structural modifications in the aryl and sulfonate groups influence reactivity and specificity in enzymatic assays?
- Methodology : Substituents on the aryl ring (e.g., methyl vs. methoxy groups) alter electron density, affecting redox potential and binding affinity to enzymes. For example, 3,5-dimethyl groups enhance steric hindrance, reducing non-specific interactions, while sulfonate hydrophilicity improves aqueous solubility. Comparative studies with analogs (e.g., fluorinated sulfonates ) can quantify structure-activity relationships via kinetic assays (Km/Vmax analysis).
Q. How should researchers handle discrepancies in assay results when varying pH or temperature conditions?
- Methodology :
- Systematic Validation : Replicate assays under standardized conditions (e.g., pharmacopeial-grade reagents ).
- Data Analysis : Use statistical tools (e.g., ANOVA) to identify outliers.
- Buffer Optimization : Test buffering agents (e.g., phosphate vs. Tris) across pH ranges to stabilize the compound’s sulfonate group and prevent hydrolysis .
Data Contradiction Analysis
Q. How can conflicting results in the compound’s enzymatic inhibition potency be resolved?
- Methodology :
- Source Verification : Confirm reagent purity via HPLC and cross-validate with independent suppliers.
- Assay Conditions : Standardize enzyme concentrations (e.g., horseradish peroxidase activity units) and pre-incubation times.
- Control Experiments : Include known inhibitors (e.g., sodium azide) to benchmark inhibition curves .
Structural and Mechanistic Insights
Q. What computational and experimental approaches are recommended to elucidate the compound’s interaction with peroxidase enzymes?
- Methodology :
- Docking Simulations : Use software like AutoDock to model binding poses with peroxidase active sites.
- Spectroscopic Analysis : Employ UV-Vis spectroscopy to track chromogen formation kinetics.
- Mutagenesis Studies : Engineer peroxidase variants (e.g., distal histidine mutants) to probe critical residues for DAOS binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
